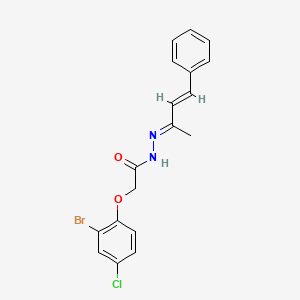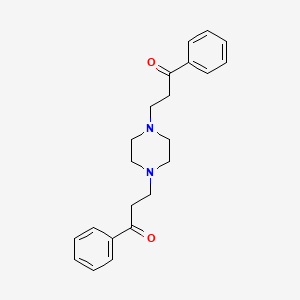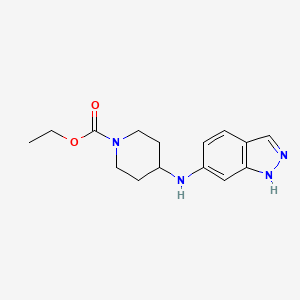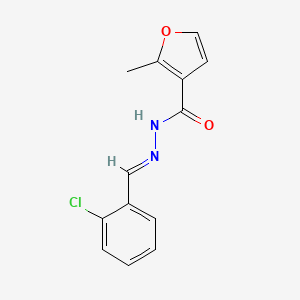![molecular formula C15H21NO6 B3857623 4-[2-(4-methylphenoxy)ethyl]morpholine oxalate](/img/structure/B3857623.png)
4-[2-(4-methylphenoxy)ethyl]morpholine oxalate
Descripción general
Descripción
4-[2-(4-methylphenoxy)ethyl]morpholine oxalate, commonly known as MEMO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEMO is a morpholine-based compound that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of MEMO is not fully understood, but it is believed to act through multiple pathways. Studies have shown that MEMO can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. MEMO has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. In neurology, MEMO has been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
MEMO has been shown to have various biochemical and physiological effects on the body. In cancer research, MEMO has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and progression. In neurology, MEMO has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are essential for proper brain function. Additionally, MEMO has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MEMO in lab experiments is its unique structure, which makes it a promising candidate for various research studies. MEMO has also been shown to have low toxicity, making it safe for use in experimental settings. However, one of the limitations of using MEMO in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on MEMO. One area of interest is the development of MEMO-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MEMO and its potential therapeutic applications. Finally, studies are needed to optimize the synthesis method of MEMO and improve its solubility for use in experimental settings.
Aplicaciones Científicas De Investigación
MEMO has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the areas where MEMO has shown promising results include cancer research, neurology, and cardiovascular diseases. MEMO has been shown to possess anti-tumor properties and has been studied for its potential use in cancer treatment. In neurology, MEMO has been studied for its ability to protect neurons from damage and improve cognitive function. Additionally, MEMO has been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
4-[2-(4-methylphenoxy)ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-12-2-4-13(5-3-12)16-11-8-14-6-9-15-10-7-14;3-1(4)2(5)6/h2-5H,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQRTKRANZSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3857590.png)
![{2-[(2-nitrovinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3857593.png)

![6-methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857608.png)
![4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857612.png)

![4-bromobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857636.png)
![3-[(3,4-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857638.png)

